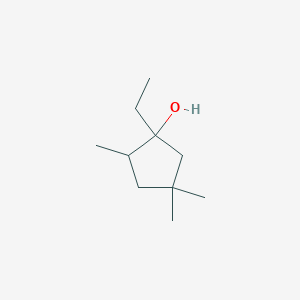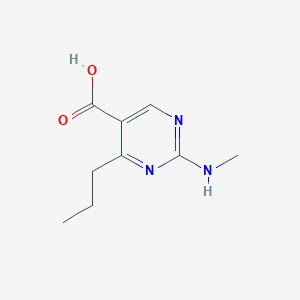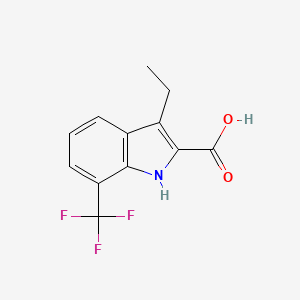
3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of an ethyl group at the third position, a trifluoromethyl group at the seventh position, and a carboxylic acid group at the second position of the indole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products include 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxaldehyde or this compound.
Reduction: Products include 3-ethyl-7-(trifluoromethyl)-1H-indole-2-methanol or 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxaldehyde.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
3-Ethyl-1H-indole-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid: Lacks the ethyl group, affecting its steric and electronic properties.
3-Methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid: Has a methyl group instead of an ethyl group, influencing its reactivity and biological activity.
Uniqueness: The presence of both the ethyl and trifluoromethyl groups in 3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from other indole derivatives
Propriétés
Formule moléculaire |
C12H10F3NO2 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18) |
Clé InChI |
XMRJOHBIOJFAMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
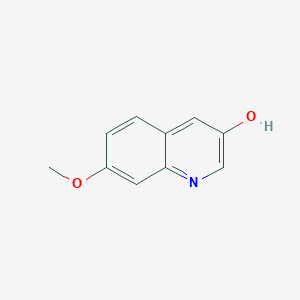





methanol](/img/structure/B13201207.png)
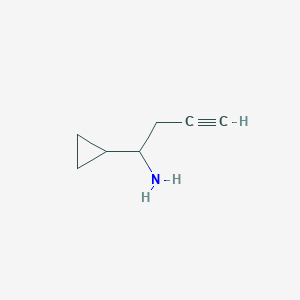

![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)
